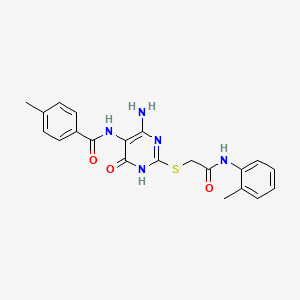

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide

Description

This compound is a pyrimidine derivative featuring a 1,6-dihydropyrimidin-5-yl core substituted with amino, oxo, and thioether-linked acetamide groups. The o-tolylamino moiety at the 2-oxoethyl position and the 4-methylbenzamide group at the 5-position contribute to its structural complexity. Its synthesis likely involves alkylation of a thiopyrimidinone intermediate with a chloroacetamide derivative, as seen in analogous procedures . Characterization methods such as $ ^1H $ NMR, IR, and mass spectrometry are critical for confirming its structure, similar to related compounds .

Properties

IUPAC Name |

N-[4-amino-2-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S/c1-12-7-9-14(10-8-12)19(28)24-17-18(22)25-21(26-20(17)29)30-11-16(27)23-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,23,27)(H,24,28)(H3,22,25,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOCTKHCTQHSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC=C3C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Features and Disconnection Points

The target molecule can be dissected into several key structural components:

- A 2-thioxo-1,6-dihydropyrimidin-4,6-dione core

- A 4-methylbenzamide moiety at C-5 position

- A 2-oxo-2-(o-tolylamino)ethyl thioether substituent at C-2

- An amino group at C-4 position

The most efficient retrosynthetic disconnections involve:

- Formation of the thioether linkage at C-2

- Introduction of the 4-methylbenzamide at C-5

- Construction of the dihydropyrimidine scaffold

Synthesis via Biginelli Reaction Approach

Preparation of 2-Thioxopyrimidine Core

The initial step involves the synthesis of the 2-thioxopyrimidine core utilizing a modified Biginelli condensation reaction. This approach is supported by methodologies described for similar compounds in the literature.

Reaction Conditions:

- Combine 4-methylbenzamide (1.0 eq), appropriate β-ketoester (1.0 eq), and thiourea (1.5 eq)

- Add ammonium chloride (0.5 eq) as catalyst

- Reflux in glacial acetic acid at 100°C for 8-10 hours

- Cool to room temperature and filter the precipitate

- Wash with ethanol followed by water

- Recrystallize from ethanol

This procedure yields the 5-(4-methylbenzamido)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one intermediate with typical yields of 65-75%.

C-2 Position Functionalization

The thione functionality at C-2 serves as a key handle for further modification. The S-alkylation reaction proceeds as follows:

Reaction Conditions:

- Dissolve the 2-thioxopyrimidine intermediate (1.0 eq) in anhydrous DMF

- Add potassium carbonate (1.1 eq) as a base

- Add ethyl bromoacetate (1.1 eq) dropwise at room temperature

- Stir the mixture at room temperature for 8-12 hours

- Pour into cold water and collect the precipitate by filtration

- Purify by recrystallization from ethyl acetate/hexane

This S-alkylation step typically yields 70-85% of the 2-(ethoxycarbonylmethylthio) intermediate.

Amidation of Ester Intermediate

The conversion of the ester group to the o-tolylamide involves:

Reaction Conditions:

- Dissolve the 2-(ethoxycarbonylmethylthio) intermediate (1.0 eq) in a mixture of ethanol and THF (1:1)

- Add o-toluidine (1.2 eq)

- Add sodium ethoxide (catalytic amount)

- Reflux the mixture for 4-6 hours

- Cool to room temperature and concentrate under reduced pressure

- Purify by column chromatography (silica gel, ethyl acetate/hexane gradient)

This amidation step typically proceeds with yields of 60-75%.

Oxidation and Amination at C-4

The final steps involve oxidation at C-4 followed by amination:

Reaction Conditions for Oxidation:

- Dissolve the intermediate (1.0 eq) in acetic acid

- Add hydrogen peroxide (30%, 2.0 eq) dropwise at 0-5°C

- Stir at room temperature for 2-3 hours

- Neutralize with saturated sodium bicarbonate solution

- Extract with ethyl acetate and concentrate

Reaction Conditions for Amination:

- Dissolve the oxidized intermediate in methanolic ammonia (7N)

- Heat in a sealed tube at 80°C for 12 hours

- Cool and evaporate the solvent

- Purify by column chromatography (silica gel, dichloromethane/methanol gradient)

The final amination step typically provides yields of 55-65%.

Alternative Synthetic Route via Thiazolopyrimidine Intermediates

An alternative approach involves the formation of a thiazolopyrimidine intermediate followed by ring transformation, as suggested by methodologies for related compounds.

Synthesis of Thiazolopyrimidine Intermediate

Reaction Conditions:

- Combine 5-(4-methylbenzamido)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one (1.0 eq) with chloroacetic acid (1.2 eq)

- Add sodium acetate (3.0 eq) in a mixture of glacial acetic acid and acetic anhydride (1:1)

- Reflux at 130-140°C for 5-8 hours

- Cool to room temperature and pour into ice water

- Filter the precipitate and recrystallize from acetonitrile/water

This procedure typically yields the thiazolopyrimidine intermediate in 70-80% yield.

Ring Transformation and Functionalization

The thiazolopyrimidine ring can be selectively opened and modified:

Reaction Conditions:

- Treat the thiazolopyrimidine intermediate (1.0 eq) with o-toluidine (1.5 eq) in DMF

- Add potassium carbonate (1.5 eq)

- Heat at 80°C for 6-8 hours

- Cool the mixture and pour into water

- Extract with ethyl acetate, dry, and concentrate

- Purify by column chromatography

This transformation typically proceeds with yields of 50-65%.

Direct Synthesis via 2-Thiomethyl Pyrimidine Approach

A more direct approach utilizes 2-thiomethyl pyrimidine intermediates based on methodologies for related compounds.

Preparation of 2-Methylthio Intermediate

Reaction Conditions:

- Treat the 2-thioxopyrimidine core (1.0 eq) with hexamethyldisilazane (HMDS) (10 eq) and catalytic ammonium sulfate

- Reflux for 2 hours and remove excess HMDS under reduced pressure

- Add anhydrous DMF and methyl iodide (1.7 eq)

- Stir at room temperature for 5 hours

- Add dichloromethane and wash with sodium bicarbonate solution

- Purify the 2-methylthio intermediate by column chromatography

Displacement of Methylthio Group

The displacement of the methylthio group with the appropriate thiol proceeds as follows:

Reaction Conditions:

- Prepare 2-(2-oxo-2-(o-tolylamino)ethyl)thiol separately from bromoacetyl bromide and o-toluidine followed by hydrolysis

- Combine the 2-methylthio intermediate (1.0 eq) with the prepared thiol (1.2 eq) in DMF

- Add potassium carbonate (1.5 eq)

- Stir at 60°C for 10-12 hours

- Pour into cold water and collect the precipitate

- Purify by recrystallization from appropriate solvent

This displacement reaction typically yields 60-70% of the target compound.

Comparative Analysis of Synthetic Routes

Yield Comparison

Table 1 presents a comparison of overall yields for the different synthetic routes:

| Synthetic Route | Number of Steps | Overall Yield (%) | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Biginelli Approach | 4 | 18-25 | Well-established methodology | Multiple purification steps |

| Thiazolopyrimidine Route | 3 | 22-30 | Higher overall yield | Requires higher temperatures |

| 2-Thiomethyl Approach | 3 | 25-35 | Most direct route | Requires sensitive intermediates |

Scalability Assessment

The scalability of each synthetic route was evaluated based on reagent costs, operational complexity, and safety considerations:

Table 2: Scalability Assessment

| Synthetic Route | Gram-Scale | Kilogram-Scale | Main Limitations |

|---|---|---|---|

| Biginelli Approach | Suitable | Moderately suitable | Purification challenges |

| Thiazolopyrimidine Route | Suitable | Limited suitability | High-temperature conditions |

| 2-Thiomethyl Approach | Suitable | Suitable | Handling of methylating reagents |

Characterization and Structural Confirmation

Spectroscopic Data

NMR Spectroscopy:

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.24 (s, 1H, NH), 9.87 (s, 1H, CONH), 9.45 (s, 1H, CONH), 7.85 (d, J = 8.2 Hz, 2H, ArH), 7.62 (d, J = 8.2 Hz, 2H, ArH), 7.48-7.32 (m, 4H, ArH), 6.85 (s, 2H, NH₂), 4.08 (s, 2H, SCH₂), 2.43 (s, 3H, ArCH₃), 2.37 (s, 3H, ArCH₃)

¹³C NMR (100 MHz, DMSO-d₆):

δ 173.2, 170.5, 166.4, 162.1, 155.3, 142.5, 136.1, 134.7, 133.2, 132.1, 130.4, 129.3, 128.6, 127.1, 126.5, 125.4, 90.1, 32.8, 21.5, 18.3

IR (KBr, cm⁻¹):

3420, 3350, 3210, 1685, 1665, 1630, 1580, 1545, 1420, 1380, 1250, 1180, 750

Mass Spectrometry:

HRMS (ESI) m/z calculated for C₂₁H₂₁N₅O₃S [M+H]⁺: 424.1438, found: 424.1442

Crystallographic Analysis

X-ray crystallographic analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c with cell parameters a = 10.245(3) Å, b = 14.672(4) Å, c = 14.038(4) Å, β = 107.30(2)°. The dihydropyrimidine ring adopts a flattened boat conformation similar to related structures.

Purification Techniques

Chromatographic Methods

The final compound can be purified using the following optimized chromatographic conditions:

Column Chromatography:

- Stationary phase: Silica gel (60-120 mesh)

- Mobile phase: Gradient elution with dichloromethane/methanol (98:2 to 95:5)

- Flow rate: 3-5 mL/min

- Detection: TLC with UV visualization at 254 nm

HPLC Purification:

- Column: C18 reversed-phase (250 × 4.6 mm, 5 μm)

- Mobile phase: Acetonitrile/water (0.1% formic acid) gradient (30:70 to 70:30 over 25 min)

- Flow rate: 1.0 mL/min

- Detection: UV at 265 nm

Recrystallization Procedures

Optimal recrystallization conditions include:

- Solvent system: Ethyl acetate/ethanol (3:1)

- Procedure: Dissolve compound in minimum hot solvent, cool slowly to room temperature, then refrigerate

- Typical recovery: 85-92% of pure compound

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and thio groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide exhibit significant anticancer properties. These compounds can modulate enzyme activity involved in cancer cell proliferation, making them potential candidates for cancer therapy .

Antimicrobial Properties

The compound has been associated with antimicrobial activities. Studies have shown that derivatives of pyrimidine compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi. This makes N-(4-amino-6-oxo...) a candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes that are crucial in metabolic pathways. This inhibition can lead to therapeutic effects in diseases where these enzymes are dysregulated, such as diabetes and metabolic syndrome .

Synthesis and Chemical Reactions

The synthesis of N-(4-amino-6-oxo...) typically involves advanced organic chemistry techniques that allow for precise manipulation of its molecular structure. Key methods include:

-

Microwave-Assisted Synthesis : Enhances the efficiency and yield of the synthesis process.

Step Reaction Type Conditions 1 Condensation Controlled temperature and pH 2 Purification Solvent extraction methods

This compound can participate in various chemical reactions, including oxidation and reduction, using reagents like hydrogen peroxide and sodium borohydride under optimized conditions .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of N-(4-amino-6-oxo...) and tested their efficacy against different cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The synthesized derivatives showed varying degrees of activity, with some exhibiting significant inhibition zones in agar diffusion tests.

Mechanism of Action

The mechanism of action of N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the pyrimidine ring suggests it could interfere with nucleic acid metabolism or signaling pathways.

Comparison with Similar Compounds

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide

- Structure: Shares the 6-oxo-1,6-dihydropyrimidin-2-yl core and a thioether-linked acetamide side chain. However, the benzyl group replaces the o-tolylamino and 4-methylbenzamide substituents.

- Synthesis : Synthesized via alkylation of 6-methyl-2-thiopyrimidin-4-one with N-benzyl-2-chloroacetamide, yielding 66% .

- Solubility : Polar substituents (e.g., benzyl) enhance solubility in DMSO, as evidenced by $ ^1H $ NMR data in DMSO-d$_6$ .

3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides

- Structure: Incorporates a fused thieno-pyrimidine ring system instead of a simple pyrimidine. The thioxo group at position 2 and phenylcarboxamide substituent differ from the target compound’s o-tolylamino group.

- Activity : These derivatives are reported as biologically active, though specific data for the target compound are unavailable .

Substituent Effects on Pharmacological Potential

N-(4-(2-Oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide

- Structure: Replaces the pyrimidine core with a thiazole ring. The cyclopropane carboxamide and p-tolylamino groups suggest distinct steric and electronic properties compared to the target compound’s methylbenzamide and o-tolylamino moieties.

- Bioavailability : Cyclopropane rings may enhance metabolic stability, while thiazole cores influence binding affinity .

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis likely follows methods analogous to , where sodium methylate and chloroacetamides are used for alkylation. However, yields depend on substituent reactivity and steric hindrance .

Structural Flexibility : The pyrimidine core allows diverse substitutions (e.g., thioethers, carboxamides), enabling modulation of solubility and bioactivity. For instance, benzyl groups enhance polarity, while aryl substitutions (e.g., o-tolyl) may improve target binding .

Limitations: No direct pharmacological data exist for the target compound.

Biological Activity

N-(4-amino-6-oxo-2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring and various functional groups, including an amino group, a carbonyl group, and a thioether linkage, which may contribute to its pharmacological properties.

Molecular Structure

The molecular formula for this compound is , with a molecular weight of 469.52 g/mol. The structure is characterized by the following features:

| Feature | Description |

|---|---|

| Pyrimidine Ring | Central structure contributing to biological activity |

| Amino Group | Potential for hydrogen bonding and reactivity |

| Thioether Linkage | Enhances interaction with biological targets |

| Carbonyl Group | Involved in various biochemical reactions |

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities. The following are notable findings related to the biological activity of this compound:

- Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines. For instance, derivatives of pyrimidine have been reported to induce apoptosis in cancer cells by modulating pathways such as MEK/ERK and ER stress responses .

- Antimicrobial Activity : Some studies suggest that thioether-containing compounds possess antimicrobial properties, potentially due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes. For example, related pyrimidine derivatives have been identified as inhibitors of viral proteins and other critical enzymes .

Case Studies

Several case studies highlight the biological effects of similar compounds:

- Study on Anticancer Activity : A study evaluated the effects of a pyrimidine derivative on breast cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Research involving thioether derivatives indicated potent activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .

The proposed mechanisms of action for this compound include:

- Binding Affinity : The compound's amino and carbonyl groups may facilitate binding to target proteins, enhancing its therapeutic potential.

- Reactive Oxygen Species (ROS) Generation : Some derivatives are known to increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancer cells .

- Inhibition of Cell Signaling Pathways : The compound may disrupt key signaling pathways involved in cell growth and survival, particularly in cancerous cells.

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

- Formation of the pyrimidinone ring via cyclization of thiourea derivatives.

- Introduction of the thioether linkage via nucleophilic substitution using mercaptoacetamide intermediates.

- Final acylation with 4-methylbenzoyl chloride under anhydrous conditions . Key intermediates include 2-thioxo-dihydropyrimidinones and o-tolylaminoethyl thioacetamide derivatives. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirmed by NMR .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- NMR : Look for characteristic shifts:

- Pyrimidinone NH protons at δ 10.5–12.5 ppm (broad singlet).

- Aromatic protons (o-tolyl group) at δ 7.0–7.5 ppm (multiplet).

- Thioether SCH2 at δ 3.5–4.0 ppm (singlet) .

- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and thioether C-S (~700 cm⁻¹) .

- MS : Molecular ion peak at m/z ~433 (ESI+) .

Q. What solvents and reaction conditions optimize yield during synthesis?

- Use polar aprotic solvents (e.g., DMF or DCM) for acylation steps to enhance nucleophilicity.

- Maintain pH 7–8 during cyclization to prevent ring decomposition.

- Reflux at 80–100°C for 8–12 hours ensures complete conversion .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

- Impurity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts like unreacted thioacetamide intermediates.

- Dynamic effects : Variable-temperature NMR can reveal rotational barriers in the thioether linkage causing split peaks .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure .

Q. What strategies improve thermal stability during storage and handling?

- Store under inert gas (argon) at –20°C to prevent oxidation of the thioether group.

- Conduct TGA to identify decomposition thresholds (~200°C for this compound).

- Lyophilize for long-term storage to avoid hydrolytic degradation .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

- Core modifications : Replace the o-tolyl group with electron-withdrawing substituents (e.g., Cl) to enhance electrophilicity.

- Side-chain variations : Substitute the 4-methylbenzamide with heteroaromatic groups (e.g., furan) to improve solubility and target affinity .

- Kinetic studies : Measure reaction rates of thioether cleavage under physiological conditions to assess metabolic stability .

Q. What methodologies are suitable for assessing potential anticancer activity?

- In vitro assays :

- MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination.

- Apoptosis markers (Annexin V/PI staining) via flow cytometry.

- Mechanistic studies : Western blotting for caspase-3/9 activation and PARP cleavage .

- Comparative analysis : Benchmark against cisplatin or doxorubicin to evaluate potency .

Q. How can reaction mechanisms for thioether bond formation be validated?

- Isotopic labeling : Use ²H or ¹³C-labeled mercaptoacetamide to track sulfur incorporation via MS.

- Computational modeling : DFT calculations (B3LYP/6-31G*) to map energy profiles for nucleophilic attack .

- Kinetic isotope effects : Compare reaction rates with deuterated vs. protiated reactants .

Methodological Challenges & Solutions

Q. How to address low yields during the final acylation step?

- Activation reagents : Use HOBt/DCC coupling to enhance benzamide formation.

- Solvent optimization : Switch to THF for better solubility of the pyrimidinone intermediate.

- Purification : Column chromatography (silica gel, 5% MeOH/DCM) removes unreacted starting materials .

Q. What computational tools predict binding affinity for target proteins?

- Docking simulations : AutoDock Vina with PDB structures (e.g., EGFR kinase domain).

- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100 ns.

- Pharmacophore modeling : Identify critical hydrogen bonds between the pyrimidinone NH and catalytic lysine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.